Phenylsuccinic acid

Descripción general

Descripción

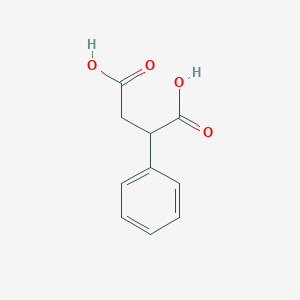

Phenylsuccinic acid, also known as 2-phenylbutanedioic acid, is an organic compound with the molecular formula C10H10O4. It is a derivative of succinic acid where one of the hydrogen atoms is replaced by a phenyl group. This compound is of interest due to its applications in various fields such as organic synthesis, pharmaceuticals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenylsuccinic acid can be synthesized through several methods. One common method involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to form this compound diester, which is then hydrolyzed to yield this compound . Another method involves the hydrolysis of ethyl β-phenyl-β-cyanopropionate. This process includes the reaction of diethyl benzalmalonate with potassium cyanide, followed by acid hydrolysis to produce this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, hydrolysis, and purification through crystallization or distillation.

Análisis De Reacciones Químicas

Resolution of Racemic Phenylsuccinic Acid via Diastereomeric Salt Formation

This compound exists as a racemic mixture (±) of (R)- and (S)-enantiomers. Resolution is achieved using chiral resolving agents like (-)-proline, a naturally occurring amino acid.

Mechanism :

-

Step 1 : Racemic this compound reacts with (-)-proline in isopropanol under reflux, forming diastereomeric salts. The (S)-phenylsuccinic acid preferentially binds to (-)-proline due to stereocomplementarity, creating a less soluble bis-proline salt .

-

Step 2 : The precipitated salt is filtered, washed with acetone, and treated with cold 6 M HCl to protonate the carboxylate groups, yielding enantiomerically enriched (S)-phenylsuccinic acid .

Experimental Data :

| Parameter | Value | Source |

|---|---|---|

| Starting material | 1.0 g racemic acid | |

| (-)-Proline used | 1.0 g | |

| Yield of (S)-enantiomer | 0.22 g (4% recovery) | |

| Optical rotation (α) | +60.65° (c=0.04, HO) | |

| Enantiomeric excess (ee) | 35% |

Key Observations :

-

Low percent recovery (4%) indicates challenges in practical separation .

-

Optical purity depends on reaction conditions, including solvent choice (isopropanol vs. 2-propanol) and recrystallization steps .

Cyclization to Indanone Derivatives

This compound undergoes cyclization to form 3-oxo-indan-1-carboxylic acid derivatives, precursors for indan-based pharmaceuticals.

Mechanism :

-

Step 1 : Treatment with thionyl chloride (SOCl) converts this compound to an acyl chloride intermediate .

-

Step 2 : Cyclization via Friedel-Crafts acylation using AlCl in CHCl yields 3-oxo-indan-1-carboxylic acid .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | CHCl |

| Catalyst | AlCl (0.11 mol) |

| Time | 3 hours |

| Yield (e.g., 2e) | 75% |

Derivative Examples :

Coordination Polymer Formation with Thallium(I)

This compound reacts with thallium(I) nitrate to form a 2D coordination polymer, [Tl(PsucH)], which decomposes thermally to TlO nanostructures .

Synthesis :

-

Reactants : this compound + TlNO in aqueous solution.

-

Conditions : Room temperature, slow evaporation.

-

Structure : Monoclinic crystal system, with Tl(I) ions coordinated by carboxylate groups .

Applications :

Acid-Base Reactions and Salt Displacement

The bis-proline salt of this compound reacts with HCl to regenerate the free acid:

Electrolytic Dissociation Behavior

This compound exhibits two-step dissociation in aqueous solutions:

Reported Values :

Photochemical Derivatization

This compound derivatives (e.g., 2-(2-fluorophenyl)-2-phenylsuccinic acid) are synthesized via blue LED-driven reactions with CO, using 3DPAFIPN as a photocatalyst .

Conditions :

| Parameter | Value |

|---|---|

| Light source | 30 W blue LEDs (450–455 nm) |

| Catalyst | 3DPAFIPN (6.2 mol%) |

| Yield (e.g., 2c) | 73% |

Aplicaciones Científicas De Investigación

Phenylsuccinic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: It is studied for its potential role in metabolic pathways and enzyme inhibition.

Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the production of polymers, resins, and as an intermediate in the synthesis of various chemicals.

Mecanismo De Acción

Phenylsuccinic acid can be compared with other similar compounds such as:

Succinic acid: Lacks the phenyl group and has different reactivity and applications.

Phenylfumaric acid: An oxidized form of this compound with distinct chemical properties.

Phenylbutyric acid: A reduced form of this compound with different biological activities.

Uniqueness: this compound is unique due to its phenyl group, which imparts specific chemical and physical properties that are not present in succinic acid. This makes it valuable in various synthetic and industrial applications.

Comparación Con Compuestos Similares

- Succinic acid

- Phenylfumaric acid

- Phenylbutyric acid

Actividad Biológica

Phenylsuccinic acid (PSA) is a chiral compound with significant biological activity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, synthesis, and implications in drug development.

This compound has the molecular formula and a molecular weight of approximately 194.18 g/mol. It exists in two enantiomeric forms, (R)-(-)-phenylsuccinic acid and (S)-(+)-phenylsuccinic acid, which exhibit different biological activities due to their chirality. The compound is primarily utilized as a chiral building block in organic synthesis, particularly in the production of pharmaceuticals such as ibuprofen .

Biological Activity

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Hypoglycemic Effects : Research indicates that this compound may enhance insulin sensitivity, suggesting its potential use in diabetes treatment. Studies have shown that it can modulate glucose metabolism, which is crucial for managing blood sugar levels.

- Enzyme Interaction : PSA has been studied for its ability to selectively bind to various enzymes and receptors. For example, it acts as an inhibitor of carboxypeptidase A, a critical enzyme involved in protein digestion. This interaction is attributed to its structural similarity to substrate analogs .

- Inclusion Complex Formation : PSA can form inclusion complexes with cyclodextrins, enhancing its solubility and stability. This property is beneficial for drug formulation and delivery systems.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Resolution of Racemic Mixtures : The resolution of racemic this compound using chiral resolving agents like proline has been successfully implemented in laboratory settings. This method allows for the isolation of the (+) enantiomer with high optical purity .

- Electrolytic Dissociation Studies : Investigations into the electrolytic dissociation of this compound reveal insights into its behavior in solution. The dissociation constants (pK values) have been determined, providing valuable data for understanding its reactivity and interactions in biological systems .

Case Studies

Several studies highlight the biological significance of this compound:

- Diabetes Management : A study demonstrated that administration of this compound improved insulin sensitivity in diabetic animal models, indicating its potential as a therapeutic agent.

- Cancer Research : In vitro studies have explored the effects of this compound on cancer cell lines, showing promise in inhibiting cell proliferation through modulation of metabolic pathways .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other succinic acid derivatives:

| Property/Compound | This compound | Benzylsuccinic Acid | Dibenzylsuccinic Acid |

|---|---|---|---|

| Molecular Formula | C10H10O4 | C12H14O4 | C14H18O4 |

| pK1 | 3.77 - 4.13 | 3.54 - 3.69 | Not specified |

| Biological Activity | Insulin sensitizer | Carboxypeptidase A inhibitor | Not extensively studied |

| Applications | Drug synthesis | Enzyme inhibition | Potential pharmaceutical uses |

Propiedades

IUPAC Name |

2-phenylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFZQQWIZURIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883518 | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-51-8, 4036-30-0 | |

| Record name | Phenylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylsuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Phenylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.